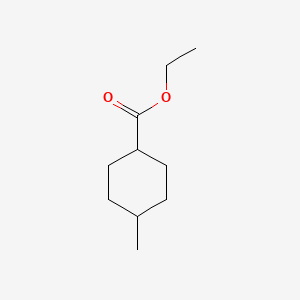

Ethyl 4-methylcyclohexanecarboxylate

CAS No.: 7133-31-5

Cat. No.: VC3935220

Molecular Formula: C10H18O2

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7133-31-5 |

|---|---|

| Molecular Formula | C10H18O2 |

| Molecular Weight | 170.25 g/mol |

| IUPAC Name | ethyl 4-methylcyclohexane-1-carboxylate |

| Standard InChI | InChI=1S/C10H18O2/c1-3-12-10(11)9-6-4-8(2)5-7-9/h8-9H,3-7H2,1-2H3 |

| Standard InChI Key | WLXMFQBQKBJYCA-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1CCC(CC1)C |

| Canonical SMILES | CCOC(=O)C1CCC(CC1)C |

Introduction

Chemical Identity and Structural Properties

Ethyl 4-methylcyclohexanecarboxylate belongs to the class of cyclohexane carboxylates, featuring a methyl group at the 4-position of the cyclohexane ring and an ethyl ester functional group. Its IUPAC name, ethyl 4-methylcyclohexane-1-carboxylate, reflects this substitution pattern. The compound’s structure is defined by the following identifiers:

The cyclohexane ring adopts a chair conformation, with the methyl and ester groups occupying equatorial positions to minimize steric strain. This conformational stability contributes to its utility in synthetic applications requiring regioselectivity.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of ethyl 4-methylcyclohexanecarboxylate typically involves the acid-catalyzed esterification of 4-methylcyclohexanecarboxylic acid with ethanol. Sulfuric acid () or hydrochloric acid () serves as the catalyst, with reflux conditions (70–80°C) employed to drive the reaction to completion. The general reaction scheme is:

Product purification is achieved via fractional distillation under reduced pressure, yielding a colorless liquid with a characteristic ester odor.

Industrial Manufacturing

Industrial processes utilize continuous-flow reactors to optimize efficiency and scalability. Advanced catalytic systems, such as immobilized lipases or ion-exchange resins, have replaced traditional mineral acids in greener production methods. These systems reduce waste generation and improve atom economy, aligning with sustainable chemistry principles.

Physicochemical Properties

Ethyl 4-methylcyclohexanecarboxylate exhibits the following properties:

| Property | Value |

|---|---|

| Boiling Point | 215–217°C (at 760 mmHg) |

| Density | 1.01 g/cm³ |

| Refractive Index | 1.452–1.454 (20°C) |

| Solubility | Miscible with organic solvents |

The compound’s lipophilicity () facilitates its penetration into biological membranes, a trait exploited in prodrug design .

Applications in Research and Industry

Pharmaceutical Intermediates

Ethyl 4-methylcyclohexanecarboxylate is a precursor in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) and antihypertensive agents. For instance, its reduction yields 4-methylcyclohexanemethanol, a key intermediate in producing COX-2 inhibitors.

Agrochemical Synthesis

In agrochemistry, the compound is alkylated to form herbicidal derivatives. A 2024 study demonstrated its efficacy as a scaffold for developing acetyl-CoA carboxylase (ACC) inhibitors, which disrupt fatty acid biosynthesis in weeds .

Material Science

The ester’s volatility and thermal stability make it suitable as a plasticizer in polymer formulations. Recent trials highlight its role in enhancing the flexibility of polyvinyl chloride (PVC) membranes without compromising tensile strength.

Biological Activity and Mechanistic Insights

While direct pharmacological data on ethyl 4-methylcyclohexanecarboxylate remains limited, structural analogs exhibit notable bioactivity. For example, ethyl 4-aminocyclohexanecarboxylate (CAS 409963) demonstrates analgesic properties through μ-opioid receptor agonism . Computational docking studies suggest that the methyl and ester groups of ethyl 4-methylcyclohexanecarboxylate may interact with hydrophobic binding pockets in enzymes like ACC, though experimental validation is pending .

Comparative Analysis with Structural Analogs

The compound’s reactivity and applications diverge from related esters:

| Compound | Key Difference | Application |

|---|---|---|

| Ethyl 4-hydroxycyclohexanecarboxylate | Hydroxyl group enhances polarity | Drug solubility enhancement |

| Methyl 4-methylcyclohexanecarboxylate | Methyl ester reduces volatility | Polymer crosslinking |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume